(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate
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Description
Synthesis Analysis
The synthesis of compounds similar to "(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate" often involves condensation reactions. A study by Şahin et al. (2015) on a related compound showcased a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine, characterized by various spectroscopic techniques and single crystal X-ray diffraction, providing insights into the synthetic approach for such compounds (Şahin et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of related compounds revealed significant details through spectroscopic methods and crystallography. Moser et al. (2005) determined the crystal structure of a complex compound through single crystal X-ray diffraction, highlighting the importance of structural elucidation in understanding the chemical behavior of these compounds (Moser et al., 2005).
Scientific Research Applications
Synthesis and Structural Analysis
A study by Şahin et al. (2015) focuses on the synthesis of a similar compound, (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate. This research involved a condensation reaction, characterizing the compound using various spectroscopic techniques and X-ray diffraction. Additionally, the study explored the compound's global chemical reactivity descriptors, thermodynamic properties, and non-linear optical properties.
Pharmacological Evaluation
Rodrigues et al. (2016) explored the pharmacological potential of N-acylhydrazone derivatives, which are structurally related to the compound . Their study found that certain derivatives act as histone deacetylase inhibitors, with implications for molecular therapies in cancer treatment (Rodrigues et al., 2016).
Antimicrobial Activities
Research by Shah (2014) and Shah et al. (2013) indicates the antimicrobial efficacy of compounds structurally related to "(E)-4-((2-(2-(p-tolyloxy)acetyl)hydrazono)methyl)phenyl benzoate". These studies involved the synthesis of novel compounds and testing their activity against various bacteria and fungi (Shah, 2014); (Shah et al., 2013).
Mesophase Behavior
A study by Naoum et al. (2011, 2015) investigated the mesophase behavior of phenyl azo benzoates in pure and mixed systems, relevant to liquid crystal technology. This research offers insights into the effects of molecular structure on the mesomorphic properties of these compounds (Naoum et al., 2011); (Naoum et al., 2015).
properties
IUPAC Name |
[4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-17-7-11-20(12-8-17)28-16-22(26)25-24-15-18-9-13-21(14-10-18)29-23(27)19-5-3-2-4-6-19/h2-15H,16H2,1H3,(H,25,26)/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIGXCDQZLMLFO-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303082-97-5 |
Source
|
Record name | 4-(2-((4-METHYLPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL BENZOATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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